2,6-Dichloro-3-hydroxyisonicotinic acid

描述

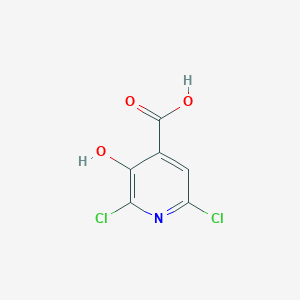

2,6-Dichloro-3-hydroxyisonicotinic acid is a chemical compound with the molecular formula C6H3Cl2NO3 and a molecular weight of 208 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and agriculture. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an isonicotinic acid core.

准备方法

The synthesis of 2,6-Dichloro-3-hydroxyisonicotinic acid typically involves the chlorination of isonicotinic acid followed by hydroxylation. One common method includes the reaction of isonicotinic acid with chlorine gas in the presence of a suitable solvent and catalyst to introduce the chlorine atoms at the 2 and 6 positions. The resulting dichloroisonicotinic acid is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide under controlled conditions to yield this compound .

化学反应分析

Carboxylic Acid Reactivity

Analogous to the carboxylation of 2,5-dichlorophenol in [Source 3], the carboxylic acid group in 2,6-dichloro-3-hydroxyisonicotinic acid may form salts (e.g., potassium salts) under basic conditions. This is a common pathway for further functionalization:

Relevant conditions from [Source 3]:

-

Temperature : 145°C

-

Pressure : 6 MPa

-

Catalyst : KCl

Hydroxyl Group Reactivity

The hydroxyl group at position 3 could undergo nitration or sulfonation, similar to nitration reactions described in [Source 1]. For example, nitration of 2,6-dichloropyridine with HNO₃ and oleum (10–65% strength) proceeds via in-situ SO₃ complexation. Adapting this to the hydroxyl group:

Key parameters from [Source 1]:

-

Temperature : 85–150°C

-

Molar ratio (HNO₃:substrate) : 1.5:1 to 6:1

Chlorine Substitution Reactions

The chlorine atoms at positions 2 and 6 are meta-directing but may participate in nucleophilic aromatic substitution (NAS) under specific conditions. For example, in [Source 1], the nitration of 2,6-dichloropyridine occurs at position 3 (activated by electron-withdrawing Cl groups). A similar pattern could enable substitution at Cl positions in the target compound:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Aqueous NaOH, 100–150°C | Cl → OH substitution |

| Amination | NH₃, Cu catalyst, 120°C | Cl → NH₂ substitution |

| Suzuki Coupling | Pd catalyst, aryl boronic acid | Cross-coupling at Cl positions |

Decarboxylation and Thermal Stability

The carboxylic acid group may undergo decarboxylation at elevated temperatures, as seen in pyridinecarboxylic acid derivatives. From [Source 3], carboxylation occurs at 145°C under 6 MPa CO₂ pressure. Reverse conditions (acidic, high temperature) could promote decarboxylation:

Comparative Reactivity Table

Hypothetical Reaction Pathways

-

Esterification :

-

Typical catalysts: H₂SO₄, TsOH.

-

-

Oxidation of Hydroxyl Group :

-

Requires acidic or neutral conditions.

-

-

Reductive Dechlorination :

-

Pressure: 1–3 atm; temperature: 50–80°C.

-

Challenges and Limitations

-

Steric Hindrance : The 2,6-dichloro substitution may hinder reactivity at position 3.

-

Acid Sensitivity : The hydroxyl and carboxylic acid groups could decompose under strongly acidic conditions.

While direct data on this compound is absent in the provided sources, its reactivity can be extrapolated from analogous systems. Further experimental validation is required to confirm these pathways.

科学研究应用

Agricultural Applications

Induction of Plant Resistance

One of the most notable applications of 2,6-dichloro-3-hydroxyisonicotinic acid is its role as a plant resistance inducer against various pathogens. Research has demonstrated that this compound enhances systemic acquired resistance (SAR) in plants, making them more resilient to viral infections.

- Effectiveness Against Pathogens : In various studies, the application of this compound has shown significant reductions in symptoms caused by pathogens such as the tobacco mosaic virus (TMV) and Phytophthora species. For instance, derivatives of this compound have been reported to reduce necrotic spots on leaves by up to 97% when used in diester forms .

| Compound Type | Pathogen Resistance | Reduction in Necrotic Spots (%) |

|---|---|---|

| Diesters | TMV | 97 |

| Monoesters | TMV | 82 |

| Amides | Various | 92 |

Mechanism of Action

The mechanism behind the efficacy of this compound involves the stimulation of plant defense mechanisms. It activates pathways that lead to the production of phytoalexins and other defensive compounds that help combat pathogen attacks .

Medicinal Applications

Inhibitors of Enzymatic Activity

This compound is also utilized in medicinal chemistry as a precursor for synthesizing pyridine derivatives that act as inhibitors for human enzymes. Notably, it has been linked to the preparation of compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. This inhibition can be beneficial in treating conditions such as obesity and metabolic syndrome .

| Application Area | Target Enzyme | Potential Health Benefits |

|---|---|---|

| Medicinal Chemistry | 11β-Hydroxysteroid Dehydrogenase Type 1 | Treatment for obesity and metabolic syndrome |

Case Studies

Case Study 1: Enhanced Resistance in Tobacco Plants

In a controlled study, tobacco plants treated with this compound showed increased resistance to TMV. The treated plants exhibited a significant reduction in viral symptoms compared to untreated controls, demonstrating the compound's potential as a biopesticide .

Case Study 2: Synthesis of Pyridine Derivatives

Research into the synthesis of pyridine derivatives using this compound revealed its effectiveness as a building block for creating compounds with inhibitory activity against human enzymes. These derivatives have been tested in vitro for their potential therapeutic effects .

作用机制

The mechanism of action of 2,6-Dichloro-3-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. In plants, it induces systemic acquired resistance by activating the plant’s immune system, leading to the production of defense-related enzymes such as chitinase. This enhances the plant’s ability to resist infections by pathogens .

相似化合物的比较

2,6-Dichloro-3-hydroxyisonicotinic acid can be compared with other similar compounds such as:

Benzothiadiazole: Another plant immunity inducer that activates plant resistance mechanisms.

Probenazole: A chemical that primes plant immunity against various diseases.

Dufulin: An antiviral agent used in agriculture to protect crops from viral infections.

What sets this compound apart is its dual role in both inducing plant immunity and serving as a versatile reagent in chemical synthesis .

生物活性

2,6-Dichloro-3-hydroxyisonicotinic acid (INA) is a compound of increasing interest in both agricultural and medicinal research due to its diverse biological activities. This article delves into its biological mechanisms, applications, and comparative efficacy based on recent studies.

This compound has the molecular formula CHClNO and a molecular weight of 222.03 g/mol. The synthesis typically involves chlorination of isonicotinic acid followed by hydroxylation, producing a compound that exhibits significant biological activity.

Target and Mode of Action

The primary target of INA is the plant immune system, where it functions as an inducer of systemic acquired resistance (SAR). By mimicking plant-pathogen interactions, INA activates defense mechanisms that enhance plant resilience against various pathogens, including bacteria and fungi .

Biochemical Pathways

INA primarily affects the SAR pathway, leading to increased resistance against diseases such as tobacco mosaic virus and other phytopathogens . The compound's action results in enhanced biochemical responses that fortify plants against infections.

Antimicrobial and Antiviral Properties

Research indicates that INA exhibits significant antimicrobial and antiviral properties. In field studies, applications of INA have shown increased resistance in crops such as pepper, pear, and rice against various pathogens . For instance:

- Tobacco Plants : Application of INA has been reported to increase resistance to pathogens like Cercospora nicotianae and Peronospora tabacina by stimulating SAR .

- Efficacy Comparison : In comparative studies, this compound demonstrated superior efficacy over other nicotinic derivatives in inducing plant resistance, with induction levels reaching up to 82% in some cases .

Case Studies

- Field Trials on Tobacco : Field trials demonstrated that INA-treated tobacco plants showed a marked reduction in necrotic spots caused by viral infections compared to untreated controls. The reduction was quantified at up to 97% for certain ester derivatives of INA .

- Resistance Induction in Various Crops : Studies showed that the application of INA significantly reduced disease symptoms across multiple crop species. For example, it was effective against Phytophthora parasitica var. Nicotianae, showcasing its broad-spectrum efficacy .

Comparative Analysis with Similar Compounds

| Compound | Resistance Induction (%) | Notable Features |

|---|---|---|

| This compound | 82 | Strong SAR inducer; effective against multiple pathogens |

| Nicotinic acid | 50 | Lower efficacy; basic structure |

| Isonicotinic acid | <10 | Minimal biological activity |

| Benzothiadiazole | Variable | Activates plant immunity but less effective than INA |

| Probenazole | Variable | Priming agent for plant immunity |

This table highlights the superior biological activity of this compound compared to its analogs.

Pharmacokinetics

INA exhibits high gastrointestinal absorption and is known to penetrate the blood-brain barrier (BBB), making it a candidate for therapeutic applications beyond agriculture. Its pharmacokinetic profile supports its potential use in various medical applications.

属性

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQNBXJKGZGLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376273 | |

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185422-96-2 | |

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。